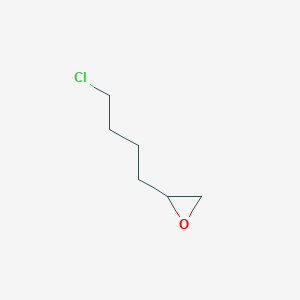
2-(4-Chlorobutyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobutyl)oxirane is an organic compound with the molecular formula C6H11ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is also known by other names such as 1-chloro-5,6-epoxyhexane and 6-chloro-1,2-epoxyhexane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Chlorobutyl)oxirane can be synthesized through various methods. One common route involves the reaction of 6-chloro-1-hexene with a peracid, such as m-chloroperbenzoic acid, to form the epoxide ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobutyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often under basic or acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a β-amino alcohol, while oxidation can produce a diol .
Aplicaciones Científicas De Investigación
2-(4-Chlorobutyl)oxirane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobutyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The compound can interact with molecular targets such as enzymes and proteins, potentially affecting biological pathways .
Comparación Con Compuestos Similares
2-(4-Chlorobutyl)oxirane can be compared with other oxirane compounds such as:
1,2-Epoxybutane: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
cis-2,3-Epoxybutane: Has a different geometric configuration, affecting its chemical properties and reactivity.
trans-2,3-Epoxybutane: Another geometric isomer with distinct properties compared to this compound.
Propiedades
Número CAS |
81724-56-3 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
2-(4-chlorobutyl)oxirane |
InChI |
InChI=1S/C6H11ClO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 |
Clave InChI |
VOUIEAZSNLLDLK-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


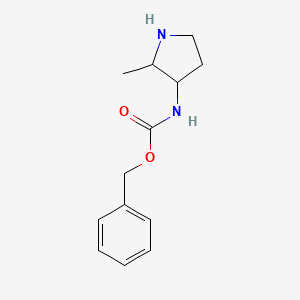
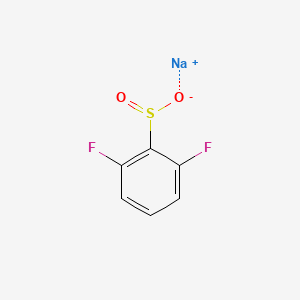
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
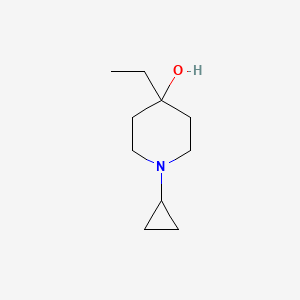
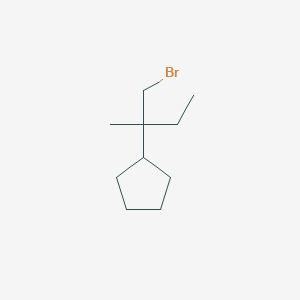

![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
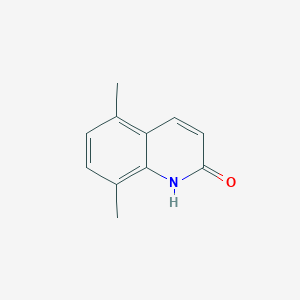
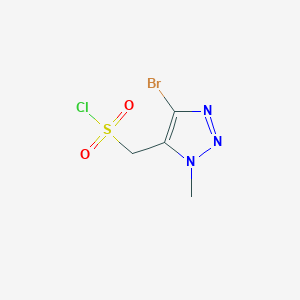
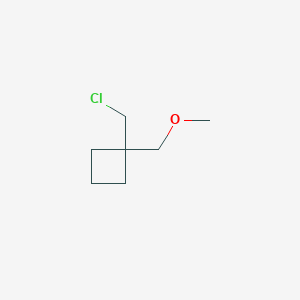
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)
